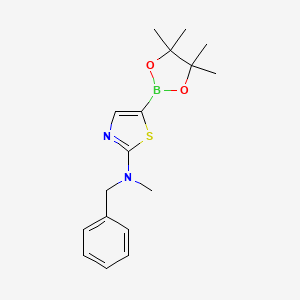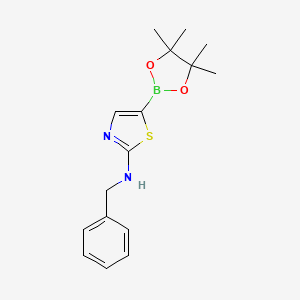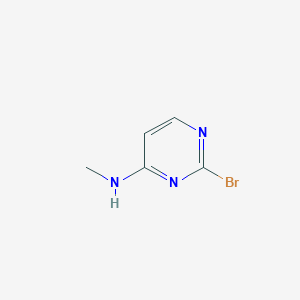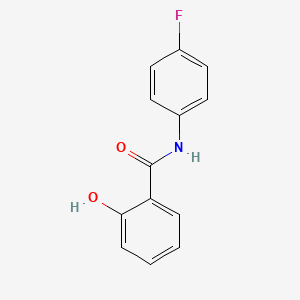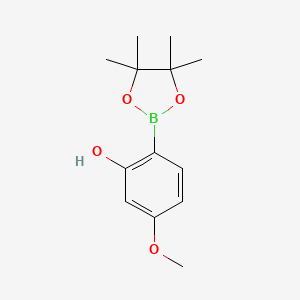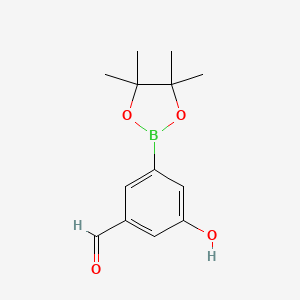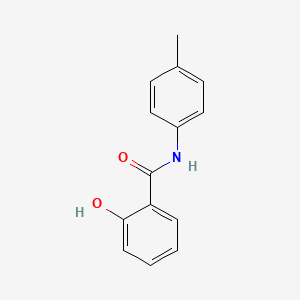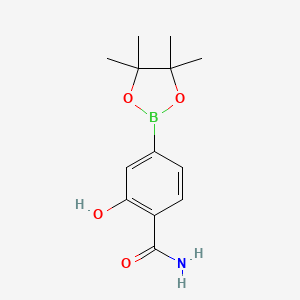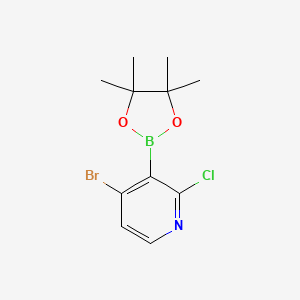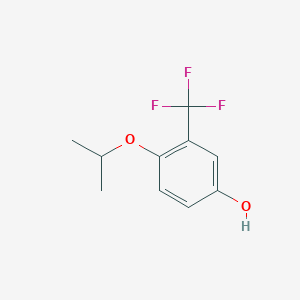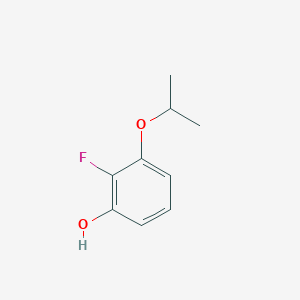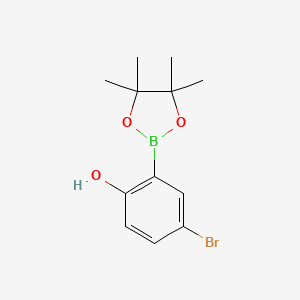
2-Isopropoxy-4-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Isopropoxy-4-(trifluoromethyl)phenol” is an organic compound with the molecular formula C10H11F3O2 . It has a molecular weight of 220.19 . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11F3O2/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6,14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It should be stored at a temperature between 2-8°C . The compound’s physical and chemical properties are influenced by its molecular structure, particularly the presence of the trifluoromethyl and isopropoxy groups.
Applications De Recherche Scientifique
Site-Selective Metalation Reactions
The use of 2-Isopropoxy-4-(trifluoromethyl)phenol in site-selective metalation reactions has been documented, showcasing its potential in organic synthesis. For instance, O-Methoxymethyl (MOM) protected fluorophenols, including the 2- and 4-isomers of trifluoromethylphenols, exhibit selective reactivity when metalated and subsequently submitted to site-selective electrophilic substitution. This property facilitates the generation of diverse organic compounds, underlining the compound's importance in synthetic organic chemistry (Marzi et al., 2001).
Electrochemistry
The compound has been studied in the context of electrochemistry, specifically within ionic liquids. Research has shown that phenols, including derivatives of this compound, undergo oxidation processes in ionic liquids. This is significant for understanding the electrochemical behavior of phenolic compounds and for developing applications such as organic synthesis, sensors, and energy storage systems (Villagrán et al., 2006).
Organic Synthesis
The compound and its derivatives have been applied in the trifluoromethylation of phenol derivatives, demonstrating its utility in introducing trifluoromethyl groups into organic molecules. This reaction is crucial for the synthesis of compounds with potential medicinal and material applications, emphasizing the compound's role in facilitating complex organic transformations (Egami et al., 2015).
Material Science
In material science, the compound has contributed to the synthesis of novel materials, such as (trifluoromethyl)phenoxy-substituted phthalocyanines. These materials have shown high solubility in various solvents and unique electronic absorption properties, making them suitable for applications in photovoltaics, organic semiconductors, and dye-sensitized solar cells (Burat et al., 2012).
Advanced Polymer Development
Research on fluorinated polyimides incorporating derivatives of this compound has led to materials with exceptional optical transparency, low dielectric constants, and excellent thermal and mechanical properties. These materials are promising for use in electronics, aerospace, and as coatings due to their outstanding performance characteristics (Tao et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Orientations Futures
While specific future directions for “2-Isopropoxy-4-(trifluoromethyl)phenol” are not mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridines, which share some structural similarities with this compound, are expected to be discovered in the future . This suggests that “this compound” may also have potential for new applications in the future.
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These compounds are often used in medicinal chemistry due to their ability to modulate the properties of bioactive molecules.
Mode of Action
Compounds in the trifluoromethylbenzenes class can interact with various biological targets, altering their function and leading to changes at the cellular level .
Biochemical Pathways
Trifluoromethylbenzenes are known to be involved in various biochemical processes due to their broad reactivity .
Result of Action
Trifluoromethylbenzenes can cause various changes at the molecular and cellular levels due to their interactions with different biological targets .
Action Environment
The action, efficacy, and stability of 2-Isopropoxy-4-(trifluoromethyl)phenol can be influenced by various environmental factors . These factors could include the pH of the environment, the presence of other compounds, temperature, and more.
Propriétés
IUPAC Name |
2-propan-2-yloxy-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGKTPMFDLHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

